molecular formula C12H10BrF3O2 B3107727 ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate CAS No. 1620902-74-0

ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate

Cat. No.: B3107727
CAS No.: 1620902-74-0
M. Wt: 323.10 g/mol
InChI Key: OWINBHGEDDKJTN-GQCTYLIASA-N
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Description

Ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate is a halogenated α,β-unsaturated ester characterized by a phenyl ring substituted with bromo (Br) at the 2-position and trifluoromethyl (CF₃) at the 4-position. The (2E)-configuration of the double bond confers rigidity to the molecule, influencing its reactivity and interactions with biological targets. This compound is of interest in pharmaceutical and materials chemistry due to the electron-withdrawing nature of Br and CF₃, which enhance electrophilic reactivity and metabolic stability .

Properties

IUPAC Name

ethyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF3O2/c1-2-18-11(17)6-4-8-3-5-9(7-10(8)13)12(14,15)16/h3-7H,2H2,1H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWINBHGEDDKJTN-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301181551
Record name Ethyl (2E)-3-[2-bromo-4-(trifluoromethyl)phenyl]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620902-74-0
Record name Ethyl (2E)-3-[2-bromo-4-(trifluoromethyl)phenyl]-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620902-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2E)-3-[2-bromo-4-(trifluoromethyl)phenyl]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Sulfuric acid or hydrochloric acid

    Temperature: Reflux conditions (around 60-80°C)

    Solvent: Anhydrous ethanol

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Reduction Reactions: The double bond in the prop-2-enoate moiety can be reduced to a single bond.

    Oxidation Reactions: The ester group can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone

    Reduction: Hydrogen gas with a palladium catalyst

    Oxidation: Potassium permanganate in acidic conditions

Major Products Formed

    Substitution: Formation of ethyl (2E)-3-(2-iodo-4-trifluoromethylphenyl)prop-2-enoate

    Reduction: Formation of ethyl 3-(2-bromo-4-trifluoromethylphenyl)propanoate

    Oxidation: Formation of 3-(2-bromo-4-trifluoromethylphenyl)propanoic acid

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique functional groups.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate depends on its interaction with molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biological pathways.

Comparison with Similar Compounds

Key Differences :

  • Electron Effects : Br and CF₃ create a strong electron-deficient aromatic system, enhancing susceptibility to nucleophilic attack compared to methoxy or hydroxyl analogs .

Insights :

  • Halogenated derivatives (e.g., Br, CF₃) may require harsher conditions or longer reaction times due to steric and electronic effects.

Physicochemical Properties

Melting Points and Solubility

Compound Melting Point (°C) Solubility Profile
Ethyl (2E)-3-(4-fluorophenyl)prop-2-enoate 102–105 Moderate in polar aprotic solvents
Ethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate 128–133 Low in water; high in DMSO
Target compound Not reported Expected higher than due to Br/CF₃

Trends :

  • Bulky, electron-withdrawing groups (Br, CF₃) increase melting points via enhanced van der Waals interactions .

Chemical Reactivity

  • Nucleophilic Addition : The α,β-unsaturated ester undergoes Michael additions more readily than methoxy-substituted analogs due to stronger electron deficiency .
  • Cross-Coupling: The 2-bromo substituent enables Suzuki-Miyaura coupling, a feature absent in non-halogenated analogs .

Biological Activity

Ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate, a compound with significant chemical interest, has been studied for its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is classified under the category of α,β-unsaturated esters. Its molecular formula is C11H10BrF3O2C_{11}H_{10}BrF_3O_2, with a molecular weight of 323.10 g/mol. The structure features a bromo and trifluoromethyl substituent on the aromatic ring, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acrylate with 2-bromo-4-trifluoromethylphenyl derivatives under suitable conditions. Research indicates that such compounds can be synthesized using various methodologies, including palladium-catalyzed cross-coupling reactions .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro assays demonstrated that this compound can inhibit the growth of several bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Cytotoxicity and Anticancer Activity

Research has explored the cytotoxic effects of this compound on various cancer cell lines. In particular, it has shown promising results against breast and prostate cancer cells, with studies indicating that it induces apoptosis through the activation of caspase pathways .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
PC-3 (Prostate Cancer)20Caspase activation

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines in macrophages, thereby reducing inflammation in models of acute injury .

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations above 50 µM.
  • Cytotoxicity in Cancer Models : In a controlled laboratory setting, the compound was evaluated for its cytotoxic effects on human breast cancer cells (MCF-7). The study found that treatment with the compound at 15 µM resulted in a 70% reduction in cell viability after 48 hours.

Q & A

Q. What are the established synthetic routes for ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate, and how can reaction efficiency be optimized?

Answer: The compound is synthesized via the Horner-Wadsworth-Emmons reaction, utilizing diethyl (2-bromo-4-(trifluoromethyl)benzyl)phosphonate and ethyl glyoxylate. Key parameters include:

  • Temperature control : 0–5°C to minimize side reactions.
  • Solvent system : Anhydrous THF with NaH as the base.
  • Stoichiometry : 1:1.2 molar ratio of aldehyde to phosphonate.
    Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient), followed by HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>98%). Reaction efficiency is optimized by monitoring intermediates via thin-layer chromatography (TLC) and adjusting reaction times (typically 12–18 hours) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the stereochemistry and purity of this compound?

Answer:

  • X-ray crystallography : Definitive for stereochemical confirmation. Reported unit cell parameters (monoclinic system, P2₁/n space group, a = 9.6902 Å, b = 20.3345 Å, c = 12.9556 Å, β = 110.636°) validate the E-configuration .
  • Multinuclear NMR : ¹H NMR shows characteristic trans-olefinic protons (δ 6.8–7.2 ppm, J = 15.8 Hz). ¹⁹F NMR confirms trifluoromethyl group integrity (δ -62 to -64 ppm).
  • High-resolution mass spectrometry (HRMS) : Accurately determines molecular weight (e.g., m/z 535.37 for C₂₉H₂₁BrF₂O₃) .

Advanced Research Questions

Q. How should researchers design longitudinal studies to assess the compound’s photodegradation kinetics and byproduct formation under environmental conditions?

Answer:

  • Experimental design : Use a factorial approach with variables:
    • UV exposure : 300–400 nm (simulating sunlight).
    • pH : 4.0, 7.0, 9.0.
    • Water matrices : Freshwater (low ionic strength) vs. seawater (high salinity).
  • Sampling : Collect aliquots at 0, 7, 14, 21, and 28 days. Include dark controls.
  • Analytical methods :
    • LC-QTOF-MS : Identify degradation byproducts (e.g., brominated intermediates).
    • Kinetic modeling : Apply first-order decay models (t₁/₂ = ln2/k).
    • Statistical validation : Use three technical replicates per condition to calculate error margins .

Q. What methodologies address discrepancies in reported cytotoxicity IC₅₀ values between 2D monolayer vs. 3D spheroid models?

Answer:

  • Parallel assays : Use HepG2 cells in both 2D (flat-bottom plates) and 3D (Matrigel-embedded spheroids) formats under identical media (DMEM + 10% FBS).
  • Data reconciliation :
    • Bland-Altman analysis : Quantify systematic biases.
    • Transcriptomic profiling : RNA-seq to identify model-specific pathway activation (e.g., hypoxia in 3D models).
  • Validation : Real-time cell analysis (RTCA) using impedance-based monitoring to track dynamic responses .

Q. Which advanced computational models effectively predict the compound’s interactions with cytochrome P450 isoforms?

Answer:

  • Hybrid QM/MM simulations : Model oxidation sites using Gaussian (DFT) for quantum regions and AMBER for protein dynamics.
  • Docking studies : AutoDock Vina to predict binding affinities with CYP3A4 and CYP2D6 isoforms.
  • Experimental validation :
    • ¹⁸O isotopic labeling : Track metabolic oxidation in liver microsomes.
    • MS/MS fragmentation : Confirm metabolite structures (e.g., hydroxylated derivatives).
    • Fluorescence assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates .

Data Contradiction Analysis

Q. How can researchers resolve inconsistencies in reported crystal packing motifs for structurally analogous brominated enones?

Answer:

  • Comparative crystallography : Re-analyze diffraction data (e.g., CCDC entries) using consistent refinement software (e.g., SHELXL).
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···π vs. C–H···O contacts).
  • Temperature-dependent studies : Collect data at 100 K and 298 K to assess thermal motion effects on packing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate
Reactant of Route 2
Reactant of Route 2
ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate

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